![molecular formula C23H26N6O2 B2852736 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1049288-77-8](/img/structure/B2852736.png)
1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea, also known as MP-10, is a synthetic compound that has been studied for its potential use in cancer treatment.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea involves the reaction of 2-methoxyaniline with 3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)benzoyl chloride followed by the reaction of the resulting intermediate with urea.
Starting Materials
2-methoxyaniline, 3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)benzoyl chloride, urea
Reaction
Step 1: 2-methoxyaniline is reacted with 3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)benzoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(2-methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea chloride., Step 2: The intermediate is then treated with urea in the presence of a base such as potassium carbonate to form the final product 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea has been studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in vitro and in vivo, particularly against breast cancer and lung cancer cell lines. 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea has also been shown to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Mechanism Of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is not fully understood, but it is thought to involve inhibition of the protein kinase CK2. CK2 is a key regulator of cell growth and survival, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.
Biochemical And Physiological Effects
1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Advantages And Limitations For Lab Experiments
One advantage of 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is its potent anti-tumor activity, particularly against breast cancer and lung cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment. Additionally, 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of future directions for research on 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea. One area of focus could be on optimizing its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of focus could be on understanding its mechanism of action in more detail, which could lead to the development of more effective cancer treatments. Finally, clinical trials will be needed to determine the safety and efficacy of 1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea in humans, which will be an important step in its development as a cancer treatment.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-28-12-14-29(15-13-28)22-11-10-19(26-27-22)17-6-5-7-18(16-17)24-23(30)25-20-8-3-4-9-21(20)31-2/h3-11,16H,12-15H2,1-2H3,(H2,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCHPQAHQCUGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea |
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